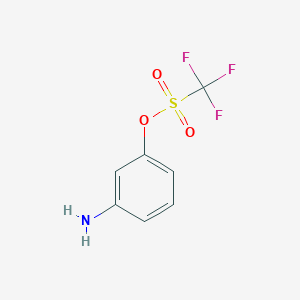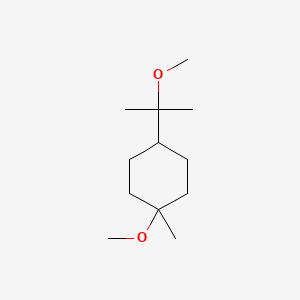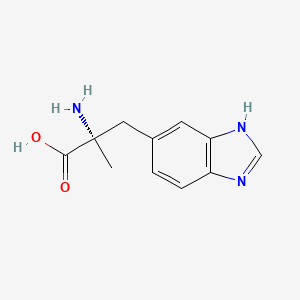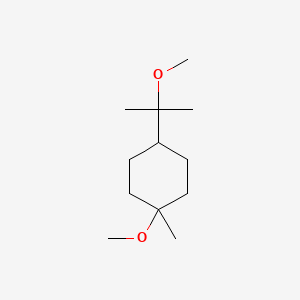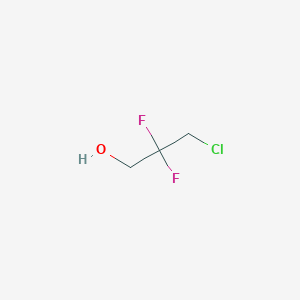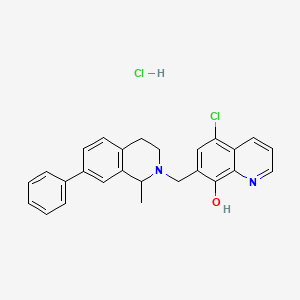
5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol is a complex organic compound that belongs to the class of quinolinols
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the isoquinoline core through Pictet-Spengler reaction.
Step 2: Introduction of the phenyl group via Friedel-Crafts alkylation.
Step 3: Chlorination of the quinoline ring using reagents like thionyl chloride.
Step 4: Final coupling of the isoquinoline and quinoline moieties under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups at the chloro position.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and blocking their function.
Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.
DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
Quinolinol derivatives: Compounds with similar quinoline structures but different substituents.
Isoquinoline derivatives: Compounds with the isoquinoline core but varying functional groups.
Uniqueness
5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol is unique due to its specific combination of the quinoline and isoquinoline moieties, along with the chloro and phenyl substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
25297-79-4 |
|---|---|
分子式 |
C26H24Cl2N2O |
分子量 |
451.4 g/mol |
IUPAC名 |
5-chloro-7-[(1-methyl-7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]quinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C26H23ClN2O.ClH/c1-17-23-14-20(18-6-3-2-4-7-18)10-9-19(23)11-13-29(17)16-21-15-24(27)22-8-5-12-28-25(22)26(21)30;/h2-10,12,14-15,17,30H,11,13,16H2,1H3;1H |
InChIキー |
AYMIPHYJUFSLSJ-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(CCN1CC3=CC(=C4C=CC=NC4=C3O)Cl)C=CC(=C2)C5=CC=CC=C5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


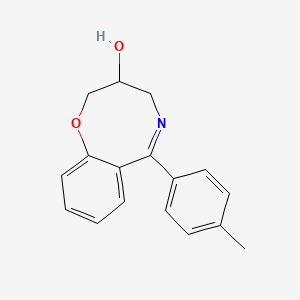
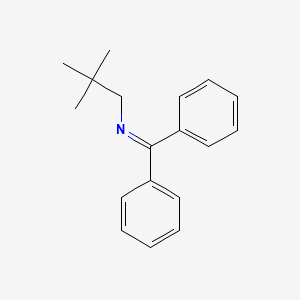
![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)

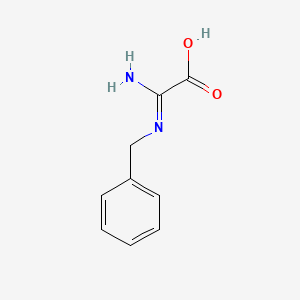
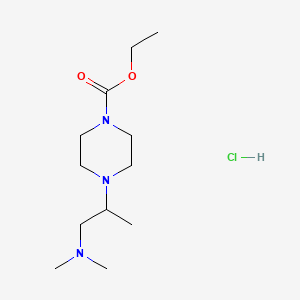
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)
